molecular formula C10H15BrS B13651501 3-(2-(Bromomethyl)-3-methylbutyl)thiophene

3-(2-(Bromomethyl)-3-methylbutyl)thiophene

Katalognummer: B13651501
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: CLWVTGZFOQHNOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Bromomethyl)-3-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a bromomethyl group and a methylbutyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of acetic acid and acetic anhydride . The reaction conditions typically involve stirring the mixture at a controlled temperature to ensure the selective bromination of the methyl group.

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These processes may include the use of catalytic systems such as nickel or palladium-based catalysts for cross-coupling reactions . These catalysts facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex thiophene derivatives with high efficiency and selectivity.

Wirkmechanismus

The mechanism of action of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, thiophene derivatives can inhibit the activity of certain enzymes or receptors, leading to their therapeutic effects. The exact mechanism may vary depending on the specific derivative and its target .

Eigenschaften

Molekularformel

C10H15BrS

Molekulargewicht

247.20 g/mol

IUPAC-Name

3-[2-(bromomethyl)-3-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI-Schlüssel

CLWVTGZFOQHNOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CC1=CSC=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.